molecular formula C9H14 B100749 2-Methyl-1-octen-3-yne CAS No. 17603-76-8

2-Methyl-1-octen-3-yne

Cat. No.: B100749
CAS No.: 17603-76-8
M. Wt: 122.21 g/mol
InChI Key: FPKTZBDAOSTAHN-UHFFFAOYSA-N
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Description

2-Methyl-1-octen-3-yne is an organic compound with the molecular formula C9H14. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as 2-Methyl-1-octene-3-yne and 1-Octen-3-yne, 2-methyl- .

Scientific Research Applications

2-Methyl-1-octen-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-octen-3-yne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with 1-bromo-2-methylhexane in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic coupling of acetylene with 2-methyl-1-hexene. This process requires a palladium catalyst and operates under high pressure and temperature to achieve optimal yields .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 2-methyl-1-octene.

    Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-1-octen-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can interact with different molecular targets, leading to the formation of new compounds. The pathways involved include nucleophilic addition, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

    1-Octen-3-yne: Similar in structure but lacks the methyl group at the second position.

    2-Methyl-1-hepten-3-yne: Similar but has one less carbon in the chain.

Uniqueness: 2-Methyl-1-octen-3-yne is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group at the second position influences its chemical behavior, making it different from other alkynes .

Properties

IUPAC Name

2-methyloct-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKTZBDAOSTAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170070
Record name 2-Methyl-1-octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17603-76-8
Record name 2-Methyl-1-octen-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-methyl-1-octen-3-yne in Dracocephalum kotschyi essential oil?

A1: The research identifies this compound as one of the major components of D. kotschyi essential oil, constituting 9.73% of its composition []. This suggests a potential contribution to the overall aroma and potential biological properties of the oil.

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